Cas no 1804712-08-0 (4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid)

4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid
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- Inchi: 1S/C10H11F2NO4/c1-16-7-3-5(9(11)12)6(4-8(14)15)10(13-7)17-2/h3,9H,4H2,1-2H3,(H,14,15)
- InChI Key: YXTIQBHKJLDHBY-UHFFFAOYSA-N
- SMILES: FC(C1C=C(N=C(C=1CC(=O)O)OC)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 265
- XLogP3: 1.5
- Topological Polar Surface Area: 68.6
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029071173-250mg |
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid |
1804712-08-0 | 97% | 250mg |
$489.60 | 2022-04-01 | |
Alichem | A029071173-1g |
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid |
1804712-08-0 | 97% | 1g |
$1,504.90 | 2022-04-01 | |
Alichem | A029071173-500mg |
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid |
1804712-08-0 | 97% | 500mg |
$831.30 | 2022-04-01 |
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid Related Literature
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid (CAS No. 1804712-08-0): A Comprehensive Overview
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid (CAS No. 1804712-08-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding this compound.
Chemical Structure and Properties
The molecular formula of 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid is C11H13F2N2O4, with a molecular weight of approximately 265.23 g/mol. The compound features a pyridine ring substituted with a difluoromethyl group at the 4-position and methoxy groups at the 2 and 6 positions. Additionally, an acetic acid moiety is attached to the 3-position of the pyridine ring. These structural elements contribute to its unique chemical and biological properties.
The presence of the difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. The methoxy substituents on the pyridine ring provide additional steric hindrance and electronic effects, which can influence the compound's binding affinity to various biological targets.
Synthesis Methods
The synthesis of 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid has been explored through several routes, each with its own advantages and challenges. One common approach involves the sequential functionalization of a pyridine scaffold followed by the introduction of the difluoromethyl and methoxy groups. For instance, a typical synthetic route might involve:
- The formation of a substituted pyridine derivative using a suitable starting material.
- The introduction of methoxy groups via alkylation reactions.
- The installation of the difluoromethyl group using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
- The final step involves the attachment of the acetic acid moiety through esterification or direct carboxylation reactions.
Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound, which is crucial for its potential commercialization in pharmaceutical applications.
Biological Activities and Therapeutic Potential
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid has been extensively studied for its biological activities and therapeutic potential. One of its key applications lies in its ability to modulate specific enzymes and receptors involved in various disease pathways. For example, it has shown promising inhibitory effects on certain kinases and proteases, which are implicated in cancer progression and inflammatory diseases.
In preclinical studies, this compound has demonstrated significant antiproliferative activity against various cancer cell lines, including those resistant to conventional therapies. Its mechanism of action involves disrupting key signaling pathways that regulate cell growth and survival. Additionally, it has exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.
Clinical Trials and Future Prospects
The promising preclinical results have paved the way for further clinical evaluation of 4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid. Several Phase I clinical trials are currently underway to assess its safety and efficacy in human subjects. Preliminary data from these trials have shown favorable pharmacokinetic profiles and tolerability, with no major adverse effects reported.
If these trials continue to yield positive outcomes, this compound could potentially be developed into a novel therapeutic agent for treating cancer and inflammatory diseases. The unique combination of its structural features and biological activities makes it an attractive candidate for further drug development efforts.
Conclusion
4-(Difluoromethyl)-2,6-dimethoxypyridine-3-acetic acid (CAS No. 1804712-08-0) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers desirable properties such as enhanced lipophilicity and metabolic stability, which are crucial for drug development. Preclinical studies have demonstrated its potent antiproliferative and anti-inflammatory activities, making it a valuable candidate for further clinical evaluation.
Ongoing research efforts aim to optimize its synthesis methods and explore its therapeutic applications in greater depth. As more data becomes available from clinical trials, it is hoped that this compound will contribute to the development of new treatments for cancer and inflammatory diseases, ultimately improving patient outcomes.
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